シアニジン

概要

説明

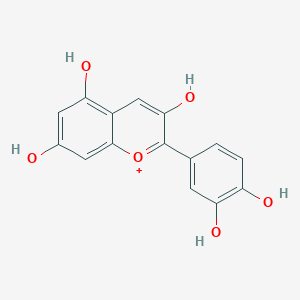

シアニジンは、アントシアニジン類のフラボノイドに属する天然有機化合物です。 ブドウ、ビルベリー、ブラックベリー、ブルーベリー、チェリー、チョークベリー、クランベリー、エルダーベリー、ホーンソーン、ローガンベリー、アサイーベリー、ラズベリーなど、多くの果物や野菜の赤、紫、青の色素を担っています 。シアニジンは、抗酸化作用と抗炎症作用、抗がん作用など、健康上の利点があることで知られています。

2. 製法

合成経路と反応条件: シアニジンは、ベリー植物のシキミ酸経路とポリケタイドシンターゼ(PKS)IIIによって合成することができます。シキミ酸経路では、ホスホエノールピルビン酸とエリトロース4-リン酸が反応してシキミ酸が生成され、さらに反応して特定の芳香族アミノ酸が生成されます。 シアニジンの生成に必要なL-フェニルアラニンは、この経路で合成されます .

工業生産方法: シアニジンの工業生産には、ベリーやその他の果物などの天然資源からの抽出がよく用いられます。シアニジン-3-O-グルコシド(C3G)を大量に生産するため、大腸菌の遺伝子組み換え株を使用するなど、高度なバイオテクノロジー技術が開発されています。 これには、シアニジン生合成に必要な遺伝子を表現するために、マルチモノシストロニックおよびマルチバリエイトベクターを使用することが含まれます .

3. 化学反応解析

反応の種類: シアニジンは、酸化、還元、置換など、さまざまな化学反応を起こします。 pHの変化に敏感で、pHレベルによって異なる色を示します:pH < 3では赤色、pH 7-8では紫色、pH > 11では青色 .

一般的な試薬と条件: シアニジン反応で一般的に使用される試薬には、NADPH、ジヒドロフラボノール4-レダクターゼ、酸素、α-ケトグルタル酸、アントシアニジンシンターゼなどがあります。 これらの試薬は、前駆体分子をシアニジンに変換する役割を果たします .

主な生成物: シアニジン反応から生成される主な生成物は

科学的研究の応用

抗酸化および抗炎症作用

シアニジン-3-グルコシド(C3G)は、マメ科植物、黒米、紫イモに見られるアントシアニンファミリーの食事性ポリフェノールの一種であり、強力な抗酸化作用と抗炎症作用を持っています . これらの特性は、炎症性疾患、心血管疾患(CVD)、および癌を予防することが示されています .

心臓保護効果

C3Gは心臓保護効果も示しています . 特に酸化ストレスに関連する心臓病に対する保護の可能性について研究されています .

神経保護効果

C3Gは神経保護効果を持っています . 脳を損傷や変性から守る可能性について研究されています .

抗癌作用

C3Gは抗癌作用について研究されています . 増殖、血管新生、転移に対する阻害効果を示しています .

細胞保護効果

作用機序

Target of Action

Cyanidin, specifically Cyanidin-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets various cellular processes and pathways, contributing to its strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities . Interestingly, cyanidin compounds can also target the SARS-COV2 virus, inhibiting viral replication .

Mode of Action

Cyanidin interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .

Biochemical Pathways

Cyanidin affects several biochemical pathways. It plays a role in the adiponectin receptor signaling pathway, which contributes to the activation of AMPK . Cyanidin also influences the NF-κB pathways, disrupting proteasome systems in cases of inflammation and hyperoxidation that ultimately lead to heart disease . Additionally, it’s involved in the biosynthesis of anthocyanins, a group of flavonoids .

Pharmacokinetics

Cyanidin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .

Result of Action

The molecular and cellular effects of cyanidin’s action are diverse. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . It also exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The action, efficacy, and stability of cyanidin can be influenced by various environmental factors. For instance, the degradation of cyanidin in dietary systems containing liquid (concentrated juices), solid (fruits), and semisolid components exhibits non-isothermal kinetic behavior . Furthermore, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility .

生化学分析

Biochemical Properties

Cyanidin interacts with various enzymes, proteins, and other biomolecules in the process of anthocyanin biosynthesis . For instance, it interacts with key structural genes in the flavonoid and anthocyanin biosynthesis pathway .

Cellular Effects

Cyanidin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in the color variation of Scutellaria baicalensis flowers .

Molecular Mechanism

At the molecular level, Cyanidin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it interacts with the F3’5’H, ANS, and 3GT genes in the anthocyanin biosynthesis pathway .

Temporal Effects in Laboratory Settings

The effects of Cyanidin change over time in laboratory settings. Information on Cyanidin’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Cyanidin vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

Cyanidin is involved in the metabolic pathways of anthocyanin biosynthesis . It interacts with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels .

Transport and Distribution

Cyanidin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Cyanidin and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Cyanidin can be synthesized through the shikimate pathway and polyketide synthase (PKS) III in berry plants. The shikimate pathway uses phosphoenolpyruvic acid and erythrose 4-phosphate to form shikimic acid, which further reacts to form specific aromatic amino acids. L-phenylalanine, necessary for cyanidin production, is synthesized through this pathway .

Industrial Production Methods: Industrial production of cyanidin often involves the extraction from natural sources, such as berries and other fruits. Advanced biotechnological methods, including the use of engineered strains of Escherichia coli, have been developed to produce cyanidin-3-O-glucoside (C3G) in large quantities. This involves the use of multi-monocistronic and multi-variate vectors to express the necessary genes for cyanidin biosynthesis .

化学反応の分析

Types of Reactions: Cyanidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to pH changes, exhibiting different colors at different pH levels: red at pH < 3, violet at pH 7-8, and blue at pH > 11 .

Common Reagents and Conditions: Common reagents used in cyanidin reactions include NADPH, dihydroflavonol 4-reductase, oxygen, alpha-ketoglutaric acid, and anthocyanidin synthase. These reagents facilitate the conversion of precursor molecules into cyanidin .

Major Products: The major products formed from cyanidin reactions

生物活性

Cyanidin is a member of the anthocyanin family, which are water-soluble pigments that contribute to the red, purple, and blue colors of many fruits and vegetables. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article synthesizes current research findings on the biological activity of cyanidin, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Metabolism

Cyanidin exists primarily in glycosylated forms such as cyanidin-3-O-glucoside (C3G) and cyanidin-3-O-rutinoside. These forms are more stable and bioavailable than the aglycone form (cyanidin) itself. Upon ingestion, cyanidin glycosides are absorbed through the intestinal epithelium and enter systemic circulation, where they exert various biological effects .

Antioxidant Activity

Cyanidin exhibits significant antioxidant properties , which are critical for mitigating oxidative stress—a factor involved in numerous chronic diseases. Studies have demonstrated that cyanidin can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Table 1: Antioxidant Capacity of Cyanidin

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Cyanidin increased SOD activity by 30% in liver cells. | |

| Cell line studies | Induced GPx activity by 50% in HL-60 leukemia cells. |

Anti-Inflammatory Effects

Cyanidin's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that cyanidin can modulate signaling pathways including NF-kB and MAPK, leading to reduced inflammation in various tissues .

Anticancer Properties

Cyanidin has been studied for its potential anticancer effects, particularly in leukemia and breast cancer models. For instance, cyanidin-3-O-rutinoside was shown to induce apoptosis in HL-60 leukemia cells through ROS-dependent pathways involving p38 MAPK and JNK activation . Additionally, it has been found to inhibit tumor growth in breast cancer cell lines by affecting cell cycle regulation and inducing cell death via mitochondrial pathways .

Case Study: Leukemia Treatment

In a notable study, HL-60 cells treated with cyanidin-3-O-rutinoside exhibited:

- Increased apoptosis : A dose-dependent increase in apoptotic cells was observed.

- ROS accumulation : Treatment led to elevated levels of reactive oxygen species, contributing to apoptosis.

- Selective toxicity : Normal peripheral blood mononuclear cells showed no cytotoxic effects under similar treatment conditions .

Cardiovascular Benefits

Cyanidin's role in cardiovascular health is supported by research indicating its ability to improve lipid profiles and reduce hyperlipidemia. It enhances fatty acid oxidation and decreases triglyceride levels through activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα .

Table 2: Cardiovascular Effects of Cyanidin

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZSMAEJFVWIL-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

528-58-5 (chloride) | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10157933 | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13306-05-3 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13306-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。